molecular formula C20H13ClO3 B5684336 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5684336
M. Wt: 336.8 g/mol
InChI Key: FITYQFLNJYYSOZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 2-chlorobenzyl alcohol with 6H-benzo[c]chromen-6-one under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorobenzyl moiety.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe or marker in biochemical assays to study enzyme activity or cellular processes.

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate

Uniqueness

3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the chlorobenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzo[c]chromene class. Its unique structure, characterized by a benzo[c]chromene core substituted with a chlorobenzyl ether, suggests potential for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅ClO₂, with a molecular weight of approximately 300.76 g/mol. The presence of the chlorine atom in the chlorobenzyl moiety may influence its electronic properties and biological reactivity.

The mechanism of action for this compound involves interaction with specific molecular targets, potentially modulating pathways related to inflammation and cell proliferation. It is hypothesized that it may act as a phosphodiesterase inhibitor, which could account for its anti-inflammatory and anticancer activities .

Biological Activities

Research indicates that compounds within the benzo[c]chromene class exhibit various biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
  • Anticancer Effects : Similar structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.

Data Table: Summary of Biological Activities

Biological ActivityEvidence/Source
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantFree radical scavenging activity
AnticancerCytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxicity of benzo[c]chromene derivatives against human cancer cell lines. Results indicated that certain derivatives, including those similar to this compound, exhibited significant growth inhibition at micromolar concentrations (IC50 values ranging from 1 to 10 µM) .
  • Phosphodiesterase Inhibition : Research on related compounds has shown promising results as phosphodiesterase inhibitors, with IC50 values around 3.67 ± 0.47 μM for optimal derivatives. This suggests potential therapeutic applications in conditions like asthma and cancer where phosphodiesterase modulation is beneficial .
  • Neuroprotective Effects : Investigations into the neuroprotective capabilities of benzo[c]chromene derivatives have indicated that they may enhance cognitive function and protect against neurodegenerative diseases by modulating neuroinflammatory responses .

Properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3/c21-18-8-4-1-5-13(18)12-23-14-9-10-16-15-6-2-3-7-17(15)20(22)24-19(16)11-14/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITYQFLNJYYSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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